3'-Chloroacetophenone oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

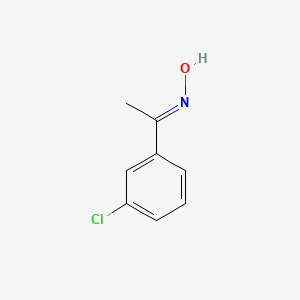

3’-Chloroacetophenone oxime is the oxime derivative of chloroacetophenone . It’s produced by the reaction of chloroacetophenone with hydroxylamine . It has powerful lachrymatory and irritant effects .

Synthesis Analysis

The synthesis of 3’-Chloroacetophenone oxime involves the reaction of chloroacetophenone with hydroxylamine . In a study, the bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .Scientific Research Applications

Heterogeneous Catalysts in Chemical Reactions

- 3'-Chloroacetophenone oxime has been utilized in the synthesis of oxime-carbapalladacycle complexes, which are covalently anchored to silica. These complexes have demonstrated high activity as heterogeneous catalysts for Suzuki cross-coupling reactions in water. Notably, these catalysts exhibit excellent reusability with no significant loss of activity after multiple uses (Baleizão et al., 2003).

Synthesis of Heterocyclic Compounds

- In the field of organic synthesis, this compound has been a key reactant in the preparation of various heterocyclic compounds. For instance, it has been used in the synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole, demonstrating its utility in annulation and condensation reactions (Perkins et al., 2003).

Development of Polymer Resins with Biological Activities

- Research has explored the synthesis of polymer resins using this compound. These resins have been investigated for their thermal degradation properties and have shown promising antimicrobial activities. This highlights the potential of this compound in developing materials with biological applications (Chauhan et al., 2011).

Enzyme Modification Studies

- Syn-α-Chloroacetophenone oxime has been identified as a compound that can rapidly inactivate the enzyme papain. This interaction, studied at the molecular level, underscores the potential of this compound derivatives in enzyme modification and biochemistry research (Furlanetto et al., 1974).

Insecticidal Properties

- Novel oxime ether pyrethroids synthesized from 2-methylthio-3'/4'-substituted acetophenone oxime O-ethers have shown notable insecticidal activity. This application demonstrates the potential of this compound derivatives in the development of new insecticides (Liu et al., 2005).

Mechanism of Action

Target of Action

3’-Chloroacetophenone oxime is the oxime derivative of chloroacetophenone . It’s produced by the reaction of chloroacetophenone with hydroxylamine Oximes in general are known to reactivate the enzyme acetylcholinesterase (ache) , which plays a crucial role in nerve function.

Mode of Action

Oximes are known to facilitate the functionalization of c–h bonds in carbonyl compounds . This involves the cleavage of the N–O bond in oximes, which helps to stabilize high valent metal intermediates, thus promoting the activation of proximal C–H bonds .

Biochemical Pathways

Oximes are known to play a role in the functionalization of c–h bonds in acetophenones . This process can lead to the formation of various complex molecules, contributing to diverse biochemical pathways .

Result of Action

3’-Chloroacetophenone oxime is known to have powerful lachrymatory and irritant effects . This suggests that it may cause discomfort or pain when in contact with mucous membranes, such as the eyes or respiratory tract.

Action Environment

A study on the beckmann rearrangement of benzophenone oxime, a similar compound, found that factors such as temperature, catalyst, time, and solvent can significantly affect the reaction .

Properties

IUPAC Name |

(NE)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDNYMGXSZQBOU-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2750053.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2750055.png)

![N-(1-benzylpiperidin-4-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2750062.png)

![(Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2750069.png)

![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2750071.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2750072.png)

![N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2750073.png)